molecular formula C7H5FINO3 B2503553 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene CAS No. 2140316-47-6

2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene

Cat. No.: B2503553
CAS No.: 2140316-47-6
M. Wt: 297.024
InChI Key: CPOCXDDFPRUBCI-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 and a molecular weight of 297.02 g/mol . It is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the nitration of 4-iodo-1-methoxybenzene to introduce the nitro group, followed by fluorination to replace a hydrogen atom with a fluorine atom . The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and fluorinating agents such as Selectfluor for the fluorination step . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to the presence of multiple functional groups.

Properties

IUPAC Name

3-fluoro-1-iodo-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)7(6(5)8)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOCXDDFPRUBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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